molecular formula C8H16N2O4 B118194 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid CAS No. 142683-66-7

2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid

Cat. No.: B118194
CAS No.: 142683-66-7
M. Wt: 204.22 g/mol
InChI Key: OODGJHHHZSCOQW-UHFFFAOYSA-N
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Description

2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cleavage of the Boc group results in the formation of the free amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid involves the stabilization of the amine group through the formation of a Boc-protected intermediate. The Boc group provides steric hindrance and electronic effects that protect the amine from unwanted reactions during synthesis . The cleavage of the Boc group is facilitated by the resonance stabilization of the resulting carbocation, which can be stabilized by elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides effective protection for the amine group during various synthetic processes. This compound is particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)9-10(4)5-6(11)12/h5H2,1-4H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGJHHHZSCOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454658
Record name [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142683-66-7
Record name [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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